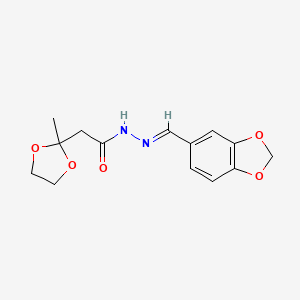

![molecular formula C15H15FN4O2 B5560147 4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions that yield fluorinated benzamide derivatives with morpholine and pyrimidinyl groups. For instance, a method for synthesizing derivatives involves reactions between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride, resulting in compounds characterized by spectral techniques like 1H NMR, IR, mass, and elemental analysis, showcasing a rapid and eco-friendly synthesis process with good to excellent yields (Patharia et al., 2020).

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of benzamide derivatives. Deng et al. (2013) described the crystal structure of a similar compound, detailing its monoclinic space group, dimensions, and molecular packing, which is stabilized by N–H···O hydrogen bonds, providing insights into the 3D arrangement of atoms and the molecular conformation (Deng et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactions, including the formation of inclusion complexes and interaction with various biochemical targets. The reactivity can be influenced by substitutions on the benzamide ring, which can affect their binding and activity profile against specific biological targets (Kato et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are essential for predicting the compound's utility in various applications. Studies on related compounds demonstrate a wide range of activities, from antimicrobial to anticancer, depending on the specific substitutions on the benzamide core (Patharia et al., 2020).

科学的研究の応用

Synthesis and Biological Activity

- Larvicidal Activity : A series of compounds including pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against third instar larvae. The presence of electron withdrawing groups such as fluorine was associated with enhanced activity, highlighting the potential of such compounds in pest control applications (Gorle et al., 2016).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

- Synthesis of Fluorinated Heterocycles : Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the role of benzamides in creating valuable compounds for pharmaceutical and agrochemical applications. This work illustrates the strategic incorporation of fluorine into bioactive molecules to modulate their properties (Wu et al., 2017).

Imaging and Diagnostic Applications

- Imaging Sigma-2 Receptor Status in Tumors : Fluorine-18 labeled benzamide analogs have been explored as ligands for PET imaging of the sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and potential for diagnostic imaging (Tu et al., 2007).

Fluorescence Studies and Molecular Probes

- Fluorophores for Oligodeoxyribonucleotides : Novel fluorophores based on benzodifuranyl and pyrimidinyl derivatives have shown promising applications in labeling oligodeoxyribonucleotides, offering high fluorescence signals and enhanced hybridization affinity. This application is crucial for molecular biology and genetic research (Singh et al., 2007).

Antimicrobial and Anti-inflammatory Agents

- Antimicrobial and Anti-Inflammatory Activities : Derivatives of 4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide have been synthesized and demonstrated notable antimicrobial and anti-inflammatory activities, making them potential candidates for therapeutic applications (Desai et al., 2013).

特性

IUPAC Name |

4-fluoro-N-(6-morpholin-4-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-12-3-1-11(2-4-12)15(21)19-13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVGFVZTROUDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)